Cas no 30310-80-6 (N-Nitroso-L-hydroxyproline)
N-Nitroso-L-hydroxyproline Chemical and Physical Properties
Names and Identifiers
-
- L-Proline,4-hydroxy-1-nitroso-, (4R)-
- N-Nitroso-L-hydroxyproline
- N-Nitroso-L-hydroxyp
- (2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid
- Q27156026
- DTXSID0021042
- CHEBI:82513
- L-Proline, 4-hydroxy-1-nitroso-, (4R)- (9CI)
- N-Nitroso-4-hydroxyproline
- 4-Hydroxy-1-nitroso-L-proline
- L-Proline,4-hydroxy-1-nitroso-,(4R)-(9ci)
- 30310-80-6
- L-Proline, 4-hydroxy-1-nitroso-, (4R)-
- AKOS030241239
- C19483
- N-Nitrosohydroxyproline
- trans-4-Hydroxy-1-nitroso-L-proline
- BRN 0475250
- N-NITROSOHYDROXYPROLINE [IARC]
- Proline, 4-hydroxy-1-nitroso-, L-
- Nitrosohydroxyproline
- J-017898
- SCHEMBL9340254
- UNII-D9BBV16TX0
- (4R)-4-hydroxy-1-nitroso-L-proline
- D9BBV16TX0
- 4-HYDROXY-1-NITROSO-L-PROLINE, TRANS-
- N-NITROSOHYDROXYPROLINE (IARC)
-
- Inchi: 1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)/t3-,4+/m1/s1
- InChI Key: ABVBOWJCKJGCJM-DMTCNVIQSA-N
- SMILES: O[C@H]1CN([C@H](C(=O)O)C1)N=O
Computed Properties
- Exact Mass: 160.04800
- Monoisotopic Mass: 160.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 90.2Ų
Experimental Properties
- Density: 1.5101 (rough estimate)
- Melting Point: 129-131°C
- Boiling Point: 286°C (rough estimate)
- Refractive Index: 1.4472 (estimate)
- PSA: 90.20000
- LogP: -0.87450
N-Nitroso-L-hydroxyproline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Nitroso-L-hydroxyproline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N528600-10mg |
N-Nitroso-L-hydroxyproline |
30310-80-6 | 10mg |
$ 227.00 | 2023-09-06 | ||
| TRC | N528600-100mg |
N-Nitroso-L-hydroxyproline |
30310-80-6 | 100mg |
$ 1774.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212248-10 mg |
N-Nitroso-L-hydroxyproline, |
30310-80-6 | 10mg |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212248-10mg |
N-Nitroso-L-hydroxyproline, |
30310-80-6 | 10mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AB39274-10mg |
L-Proline, 4-hydroxy-1-nitroso-, (4R)- |
30310-80-6 | 10mg |
$341.00 | 2024-04-20 | ||
| A2B Chem LLC | AB39274-100mg |
L-Proline, 4-hydroxy-1-nitroso-, (4R)- |
30310-80-6 | 100mg |
$1820.00 | 2024-04-20 |
N-Nitroso-L-hydroxyproline Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on N-Nitroso-L-hydroxyproline
N-Nitroso-L-hydroxyproline (CAS No. 30310-80-6): An Overview of a Promising Compound in Chemical and Biological Research
N-Nitroso-L-hydroxyproline (CAS No. 30310-80-6) is a unique compound that has garnered significant attention in the fields of chemistry and biology due to its potential applications in various research areas. This compound, also known as NHPL, is a derivative of L-hydroxyproline, a non-proteinogenic amino acid. The presence of the nitroso group in its structure imparts distinct chemical and biological properties, making it an intriguing subject for scientific investigation.
Recent studies have highlighted the multifaceted roles of N-Nitroso-L-hydroxyproline in both fundamental and applied research. One of the key areas of interest is its potential as a biomarker for various diseases, particularly those involving oxidative stress and inflammation. The nitroso group in NHPL can react with thiols and other nucleophiles, leading to the formation of stable adducts that can be detected and quantified using advanced analytical techniques such as mass spectrometry.
In the context of pharmaceutical research, N-Nitroso-L-hydroxyproline has shown promise as a precursor for the synthesis of novel drugs. Its ability to undergo selective chemical transformations makes it a valuable intermediate in the development of therapeutic agents. For instance, NHPL can be used to synthesize nitric oxide (NO) donors, which have been explored for their vasodilatory and anti-inflammatory properties. These properties are particularly relevant in the treatment of cardiovascular diseases and inflammatory conditions.
Moreover, N-Nitroso-L-hydroxyproline has been studied for its potential role in cancer research. Some studies suggest that NHPL may have antiproliferative effects on certain cancer cell lines, potentially due to its ability to modulate cellular redox balance and induce apoptosis. These findings have opened new avenues for investigating NHPL as a potential anticancer agent or adjuvant therapy.
The structural characteristics of N-Nitroso-L-hydroxyproline also make it an interesting candidate for materials science applications. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and drug delivery systems.
In environmental science, N-Nitroso-L-hydroxyproline has been studied for its role in nitrogen cycling processes. Nitroso compounds are known to be intermediates in the nitrification process, where ammonia is converted to nitrite by microorganisms. Understanding the behavior of NHPL in environmental systems can provide insights into nitrogen dynamics and help develop strategies for managing nitrogen pollution.
The synthesis of N-Nitroso-L-hydroxyproline typically involves the reaction of L-hydroxyproline with nitrous acid or other nitrosating agents. Various synthetic routes have been developed to optimize yield and purity, making NHPL readily available for research purposes. The stability and solubility properties of NHPL are also important considerations for its practical applications.
In conclusion, N-Nitroso-L-hydroxyproline (CAS No. 30310-80-6) is a versatile compound with a wide range of potential applications in chemical and biological research. Its unique chemical structure and properties make it an attractive subject for further investigation across multiple disciplines. As research continues to uncover new insights into the behavior and applications of NHPL, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and developing innovative solutions to pressing challenges.
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